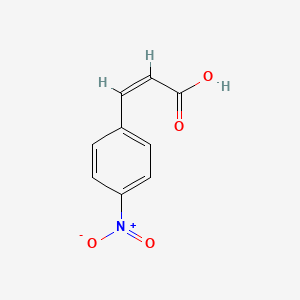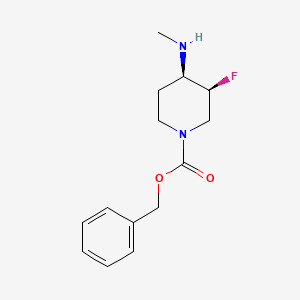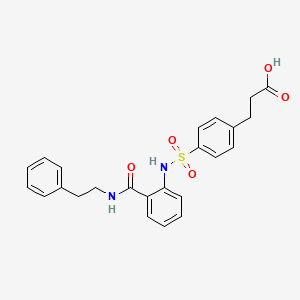
3-(3-Chlorophenylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3-chlorophenylamino carbonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 is a common method . The reaction is usually performed at low temperatures to prevent over-alkylation.
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry: Boronic acids are extensively used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology: Boronic acids can form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .
Medicine: Boronic acid derivatives are used in the development of drugs, such as bortezomib, a proteasome inhibitor used in cancer therapy .
Industry: In industrial applications, boronic acids are used as intermediates in the synthesis of various organic compounds and materials .
Mécanisme D'action
The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. In the case of bortezomib, the boronic acid moiety binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- Aminophenylboronic acid
Comparison: BORONIC ACID, B-[3-[[(3-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- is unique due to the presence of the 3-chlorophenylamino carbonyl group, which imparts specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced binding affinity for certain biomolecules due to the additional functional groups .
This compound’s unique structure and properties make it valuable in various scientific and industrial applications, distinguishing it from other boronic acids.
Propriétés
Formule moléculaire |
C13H11BClNO3 |
|---|---|
Poids moléculaire |
275.50 g/mol |
Nom IUPAC |
[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) |
Clé InChI |
HNSIRWOJCADQEJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B15239285.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
amine](/img/structure/B15239309.png)
![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)
![6-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B15239337.png)


![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)

![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
